O,O,O-Tributyl phosphorothioate

Descripción general

Descripción

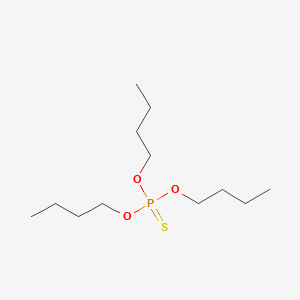

O,O,O-Tributyl phosphorothioate is an organophosphorus compound with the chemical formula (C₄H₉O)₃PS. This compound is known for its applications as a lubricant additive, particularly in high-temperature environments. It is a colorless to pale-yellow liquid that is soluble in organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O,O,O-Tributyl phosphorothioate can be synthesized through the reaction of phosphorus pentasulfide with butanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:

P2S5+6C4H9OH→2(C4H9O)3PS+3H2S

Industrial Production Methods

In industrial settings, tributylthiophosphate is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

O,O,O-Tributyl phosphorothioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tributylphosphate and other oxidation products.

Hydrolysis: In the presence of water, it can hydrolyze to form butanol and phosphoric acid derivatives.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with tributylthiophosphate under mild conditions.

Major Products Formed

Oxidation: Tributylphosphate and sulfur-containing by-products.

Hydrolysis: Butanol and phosphoric acid derivatives.

Substitution: Various organophosphorus compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Applications

- Defoliation in Cotton Cultivation

- Pest Control

Toxicological Profile

Tribufos poses several health risks due to its organophosphate nature, which can lead to significant neurotoxic effects:

- Acute Toxicity : Exposure can result in symptoms such as muscle fasciculations, respiratory distress, and other cholinergic signs due to AChE inhibition .

- Chronic Effects : Long-term exposure has been linked to various hematological changes and potential oncogenic effects. Studies have shown dose-related increases in tumors in laboratory animals following prolonged exposure .

Neurotoxicity Studies

- A study on rats indicated that acute exposure to Tribufos led to significant brain AChE inhibition, resulting in behavioral changes such as decreased movement and altered gait. The no-observed-effect level (NOEL) for neurological effects was determined to be 2 mg/kg based on reduced motor activity and neurobehavioral effects .

Reproductive Toxicity

- Research highlighted reproductive toxicity in rats exposed to Tribufos, showing reduced fertility rates and increased gestation lengths. These findings underscore the compound's potential impact on reproductive health .

Environmental Impact Assessments

- Environmental studies have assessed the risk of Tribufos on non-target organisms and ecosystems. The compound's persistence and bioaccumulation potential raise concerns regarding its long-term ecological effects, necessitating careful management practices in agricultural settings .

Data Tables

| Study Type | Findings | NOEL (mg/kg) |

|---|---|---|

| Neurotoxicity | Significant AChE inhibition leading to behavioral changes | 2 |

| Reproductive Toxicity | Reduced fertility rates and increased gestation lengths | 0.14 |

| Chronic Exposure | Hematological changes; increased tumor incidence in laboratory animals | 0.1 |

Mecanismo De Acción

The mechanism of action of tributylthiophosphate involves its interaction with metal surfaces, forming a protective layer that reduces friction and wear. The compound undergoes adsorption onto the metal surface, followed by chemical reactions that form a film composed of organophosphorus compounds and metal phosphates. This film acts as a barrier, preventing direct metal-to-metal contact and reducing wear.

Comparación Con Compuestos Similares

Similar Compounds

Tributylphosphate: Similar in structure but contains an oxygen atom instead of a sulfur atom.

Tricresylphosphate: Contains cresyl groups instead of butyl groups.

Trixylylphosphate: Contains xylyl groups instead of butyl groups.

Uniqueness

O,O,O-Tributyl phosphorothioate is unique due to the presence of the sulfur atom, which imparts different chemical and physical properties compared to its oxygen-containing analogs. This sulfur atom enhances its ability to form protective films on metal surfaces, making it particularly effective as a lubricant additive in high-temperature environments.

Actividad Biológica

O,O,O-Tributyl phosphorothioate, commonly referred to as tribufos, is an organophosphate compound utilized primarily as a pesticide and defoliant in agricultural practices. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological effects of tribufos, focusing on its toxicity, mechanisms of action, and relevant case studies.

Tribufos is characterized by the following chemical structure:

- Chemical Formula : C12H27O3PS3

- Molecular Weight : 306.43 g/mol

The primary mechanism of action for tribufos involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation in the nervous system. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in various neurological effects.

Acute Toxicity

Tribufos exhibits moderate toxicity, with acute exposure leading to significant AChE inhibition. The following table summarizes key findings from animal studies regarding acute toxicity:

| Study Type | Dose Range (mg/kg) | Significant Findings |

|---|---|---|

| Oral (Rat) | 20-80 | Decreased RBC and brain AChE activity |

| Inhalation (Rat) | 59.5 mg/m³ | Neurological symptoms (e.g., altered gait) |

| Dermal (Rabbit) | 1-15 | Hematological changes observed |

Chronic Toxicity

Chronic exposure to tribufos has been associated with various health effects, including:

- Neurological Effects : Long-term AChE inhibition can lead to persistent neurological deficits.

- Hematological Changes : Significant reductions in red blood cell counts and hemoglobin levels have been documented.

- Gastrointestinal Lesions : Histopathological changes in the gastrointestinal tract have been observed at higher doses.

The following table presents findings from chronic exposure studies:

| Exposure Duration | Dose Range (mg/kg/day) | Observed Effects |

|---|---|---|

| Intermediate (90 days) | 8.28-11.14 | Vacuolar degeneration in small intestine |

| Chronic (>365 days) | 0.2-0.14 | Microscopic lesions in small intestine |

Case Studies

Several case studies highlight the environmental and health impacts of tribufos:

- Environmental Impact Study :

- Occupational Exposure Assessment :

- Long-term Animal Study :

Propiedades

IUPAC Name |

tributoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924724 | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-47-7, 12408-16-1 | |

| Record name | Tri-O-butyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl thiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylphosphorothionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.